molecular formula C19H19ClN4O3 B4381458 4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4381458
M. Wt: 386.8 g/mol
InChI Key: XYLCCFUABLYJML-UHFFFAOYSA-N
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Description

4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of aromatic, pyrazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The starting material, 3-(chloromethyl)-4-methoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the benzylidene intermediate.

    Pyrazole Formation: The benzylidene intermediate is then reacted with a hydrazine derivative to form the pyrazole ring.

    Furan Ring Introduction: The furan ring is introduced through a nucleophilic substitution reaction, where the furan derivative reacts with the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furan moieties.

    Reduction: Reduction reactions can target the imine and pyrazole functionalities.

    Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Use in the development of organic semiconductors or as a building block for complex molecular architectures.

    Biology: Investigation of its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    3-(chloromethyl)-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-methoxybenzaldehyde: Shares the methoxybenzylidene moiety.

    1-methyl-1H-pyrazole-5-carboxamide: Contains the pyrazole and carboxamide functionalities.

Uniqueness

The uniqueness of 4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its combination of multiple functional groups and heterocyclic rings, which confer diverse chemical reactivity and potential for various applications.

Properties

IUPAC Name

4-[[3-(chloromethyl)-4-methoxyphenyl]methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-24-18(19(25)22-11-15-4-3-7-27-15)16(12-23-24)21-10-13-5-6-17(26-2)14(8-13)9-20/h3-8,10,12H,9,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLCCFUABLYJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)OC)CCl)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-({(E)-1-[3-(CHLOROMETHYL)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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